![molecular formula C6H8O2 B117999 1,4-Cyclohexanedione-d8 CAS No. 23034-25-5](/img/structure/B117999.png)
1,4-Cyclohexanedione-d8
Overview
Description
1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Synthesis Analysis
1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .
Molecular Structure Analysis
The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .
Chemical Reactions Analysis
1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Physical And Chemical Properties Analysis
1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine
Scientists have developed a catalytic methodology to transform beech lignin-derived dimers and oligomers into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
Monomer for Polymer Synthesis
1,4-Cyclohexanedione-d8 is useful as a monomer to produce polycarbonates, polyethers, and polyesters . These include scratch-resistant coatings and supramolecular associations owing to the distinct cis/trans isomerism of this molecule .
Pharmaceutical Building Blocks
1,4-Cyclohexanedione-d8 serves as a direct synthetic precursor to a range of pharmaceuticals, typically by the functionalization of one or both hydroxyl groups . For example, it is used in the synthetic routes to phenyl cyclohexylcarboxamides, dihydroartemisinin and derivatives, and compounds with distinct anti-cancer properties .
Production of 1,4-Cyclohexanedione
1,4-Cyclohexanedione-d8 is also the prime industrial precursor to 1,4-cyclohexanedione , a highly versatile platform molecule for the production of pharmaceuticals such as the analgesic Cebranopadol .
Preparation of Polyamides and Polyimides
Diamines such as 1,4-Cyclohexanedione-d8 are used in the preparation of polyamides and polyimides . These are types of polymers that have a wide range of applications in various industries.
Preparation of Polyureas and Polyurethanes
1,4-Cyclohexanedione-d8 is also used in the preparation of polyureas and polyurethanes . These are other types of polymers that are used in a variety of applications, from flexible foams and elastomers to rigid foams and paints.
Production of Biologically Active Compounds
Diamines such as 1,4-Cyclohexanedione-d8 are used in the production of biologically active compounds . These compounds have a wide range of applications in the field of medicine and biology.
Oxidation Reactions
1,4-Cyclohexanedione-d8 undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .
Mode of Action
The mode of action of 1,4-Cyclohexanedione-d8 involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of 1,4-Cyclohexanedione-d8 into hydroquinone .
Biochemical Pathways
The biochemical pathway affected by 1,4-Cyclohexanedione-d8 is the dehydrogenation pathway . This pathway is responsible for the conversion of 1,4-Cyclohexanedione-d8 into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .
Pharmacokinetics
The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.
Result of Action
The result of the action of 1,4-Cyclohexanedione-d8 is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 1,4-Cyclohexanedione-d8. For instance, the dehydrogenation reaction of 1,4-Cyclohexanedione-d8 is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434031 | |
Record name | 1,4-Cyclohexanedione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedione-d8 | |
CAS RN |
23034-25-5 | |
Record name | 1,4-Cyclohexanedione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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